4-Amino-7-(trifluoromethyl)quinoline

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

4-Amino-7-(trifluoromethyl)quinoline (CAS 243666-11-7) is a heterocyclic aromatic compound belonging to the 4-aminoquinoline class, defined by an amino group at the 4-position and a trifluoromethyl substituent at the 7-position of the quinoline ring. With molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol, this compound functions primarily as a synthetic building block in medicinal chemistry, appearing in antimalarial, antileishmanial, and kinase inhibitor programs, as well as in fluorescent probe development.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 243666-11-7
Cat. No. B1363440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-(trifluoromethyl)quinoline
CAS243666-11-7
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C(F)(F)F)N
InChIInChI=1S/C10H7F3N2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15)
InChIKeyQZOOIAOULGJTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7-(trifluoromethyl)quinoline (CAS 243666-11-7): Core Physicochemical and Pharmacological Profile


4-Amino-7-(trifluoromethyl)quinoline (CAS 243666-11-7) is a heterocyclic aromatic compound belonging to the 4-aminoquinoline class, defined by an amino group at the 4-position and a trifluoromethyl substituent at the 7-position of the quinoline ring [1]. With molecular formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol, this compound functions primarily as a synthetic building block in medicinal chemistry, appearing in antimalarial, antileishmanial, and kinase inhibitor programs, as well as in fluorescent probe development [1]. Its computed XLogP3 of 1.7 and the strong electron-withdrawing character of the CF₃ group differentiate it from other 7-substituted 4-aminoquinolines before any downstream derivatization [1].

Why 4-Amino-7-(trifluoromethyl)quinoline Cannot Be Replaced by Generic 7-Substituted 4-Aminoquinolines


The 4-aminoquinoline scaffold is shared by numerous research intermediates, yet the identity of the 7-position substituent exerts a decisive, non-linear influence on lipophilicity, acid-base behavior, antiplasmodial potency, and intracellular pH trapping — core determinants of both biological activity and synthetic utility [1][2][3]. Simply interchanging 4-amino-7-(trifluoromethyl)quinoline with its 7-chloro, 7-bromo, or 7-methoxy counterparts, without experimental re-validation, introduces a high risk of divergent pharmacokinetic or pharmacodynamic outcomes, as the quantitative evidence below demonstrates.

Quantitative Differentiation of 4-Amino-7-(trifluoromethyl)quinoline from Its Closest 7-Substituted Analogs


Antiplasmodial Potency Head-to-Head: 7-CF₃ vs. 7-Cl, 7-Br, 7-F, and 7-OCH₃ 4-Aminoquinolines

In the only systematic, intra-study comparison of 7-substituted 4-aminoquinolines bearing identical diaminoalkane side chains, 7-trifluoromethyl analogs were markedly less potent than 7-chloro and 7-bromo counterparts against both chloroquine-susceptible and chloroquine-resistant P. falciparum [1]. Specifically, 7-CF₃-AQs exhibited IC₅₀ values of 15–50 nM against the D6 (CQ-susceptible) clone and 18–500 nM against the W2 (CQ-resistant) clone, whereas 7-Cl-AQs and 7-Br-AQs consistently achieved IC₅₀s of 3–12 nM across both strains [1]. 7-Fluoro-AQs showed a similar attenuation pattern to 7-CF₃-AQs, while 7-methoxy-AQs were largely inactive (IC₅₀ 17–150 nM susceptible, 90–3000 nM resistant) [1]. This establishes that the CF₃ substituent at position 7 confers a distinct — and for antimalarial applications, inferior — potency profile relative to chloro or bromo substitution.

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Computed Lipophilicity (XLogP3): 7-CF₃ vs. 7-Cl 4-Aminoquinoline Scaffolds

Contrary to the general expectation that trifluoromethyl groups universally increase lipophilicity, the computed XLogP3 for 4-amino-7-(trifluoromethyl)quinoline is 1.7 [1], which is lower than the XLogP3 of 2.3 for 4-amino-7-chloroquinoline [2]. This 0.6 log unit difference translates to an approximately 4-fold lower octanol/water partition coefficient for the CF₃-substituted scaffold, a consequence of the strong electron-withdrawing effect of CF₃ on the quinoline ring system that increases polarity [1][2].

Physicochemical profiling Lipophilicity Drug-likeness

pKa Modulation of the Tertiary Amino Nitrogen by the 7-Trifluoromethyl Group

In a series of N,N-diethyl-N-(4-quinolinyl)-1,2-ethanediamines with 11 different 7-position substituents, the 7-trifluoromethyl derivative reduced the pKa of the tertiary amino nitrogen in the side chain to 7.65, compared to 10.02 for the 7-amino derivative and intermediate values for 7-Cl, 7-Br, and 7-I [1]. This pKa depression directly diminishes pH trapping in the acidic parasite food vacuole: calculated trapping for the 7-CF₃ derivative was approximately 7% of that observed for chloroquine, versus ~97% for the 7-amino derivative [1]. Because the pKa shift originates from the electron-withdrawing effect of the 7-substituent transmitted through the quinoline ring to the 4-amino side chain, the same trend applies qualitatively to the parent 4-amino-7-(trifluoromethyl)quinoline scaffold [1].

pH trapping pKa Drug accumulation

Antileishmanial Activity of 7-Trifluoromethyl-4-aminoquinoline Derivatives Relative to Clinical Comparators

A series of 7-trifluoromethyl-4-aminoquinoline derivatives was evaluated in vitro against both promastigote and amastigote forms of Leishmania donovani [1]. All analogs inhibited promastigotes by 81–99% at 10 µM. Against the clinically relevant intracellular amastigote form, the most active compounds exhibited IC₅₀ values of 5.3–9.6 µM, which is superior to chloroquine (IC₅₀ = 15.3 µM) and comparable to miltefosine (IC₅₀ = 8.1 µM) [1]. One derivative (compound 6c) achieved 76.02 ± 13.60% inhibition of Leishmania parasites in a hamster model at day 27 post-infection [1]. While the parent 4-amino-7-(trifluoromethyl)quinoline was not itself tested, it is the direct synthetic precursor to this entire compound class, and the 7-CF₃ group is an essential pharmacophoric element contributing to the anti-amastigote activity observed [1].

Antileishmanial agents Leishmania donovani Visceral leishmaniasis

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Design and Permeability

The substitution of chlorine (MW 178.62 g/mol) by trifluoromethyl (MW 212.17 g/mol) at the 7-position increases the molecular weight by 33.55 Da, a 19% increment [1][2]. While this remains within the fragment-like space (MW < 300 Da), the heavier CF₃ group also increases the number of heavy atoms from 12 to 15 and modifies the hydrogen bond acceptor count from 2 to 5 [1][2]. These changes can influence passive membrane permeability and metabolic stability in divergent ways: the higher fluorine content of the CF₃ scaffold may confer greater oxidative metabolic stability, while the increased polar surface area may reduce passive permeability relative to the chloro analog [1][2].

Fragment-based drug discovery Molecular weight Permeability

Evidence-Backed Application Scenarios for 4-Amino-7-(trifluoromethyl)quinoline Procurement


Antileishmanial Lead Optimization Programs

Procurement of 4-amino-7-(trifluoromethyl)quinoline as a core scaffold is strongly indicated for visceral leishmaniasis drug discovery, where 7-CF₃-4-aminoquinoline derivatives demonstrated IC₅₀ values of 5.3–9.6 µM against L. donovani amastigotes—up to 2.9-fold more potent than chloroquine (15.3 µM)—with one compound achieving 76% parasite inhibition in a hamster model [1]. The 7-CF₃ substituent is a critical pharmacophoric determinant of this anti-amastigote activity [1].

pKa-Modulated Drug Design for pH-Dependent Organelle Targeting

In programs where controlled basicity and reduced vacuolar accumulation are desired, the 7-CF₃ group of this compound depresses the tertiary amino pKa to approximately 7.65, reducing predicted pH trapping to ~7% of chloroquine levels [1]. This property is exploitable for designing agents that avoid lysosomal sequestration or that require a specific degree of ion trapping in acidic intracellular compartments [1].

Physicochemical Property Diversification in Fragment-Based Screening

Compared to the more lipophilic 4-amino-7-chloroquinoline (XLogP3 2.3), the 7-CF₃ analog (XLogP3 1.7) offers a shift toward lower lipophilicity while maintaining the 4-aminoquinoline core [1][2]. This property differentiation supports its inclusion in fragment libraries where orthogonal vectors of lipophilicity, hydrogen-bonding capacity, and molecular weight are required to probe chemical space systematically [1][2].

Kinase Inhibitor Intermediate with Enhanced Metabolic Stability Potential

The 4-amino-7-(trifluoromethyl)quinoline scaffold is cited as a critical intermediate in kinase inhibitor development programs targeting EGFR and VEGFR, where the CF₃ group is recognized to enhance metabolic stability relative to non-fluorinated or chloro-substituted analogs [1][2]. The five hydrogen-bond acceptor sites contributed by the CF₃ and quinoline nitrogen atoms also offer additional interaction possibilities with kinase hinge regions [2].

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